molecular formula C6H3NOS2 B8451620 2-Thenoyl isothiocyanate

2-Thenoyl isothiocyanate

Cat. No. B8451620
M. Wt: 169.2 g/mol
InChI Key: PMWOKSZHCNQIDC-UHFFFAOYSA-N
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Patent
US06420563B1

Procedure details

To a freshly prepared solution of potassium thiocyanate (2.14 g, 22 mmol) in dry acetone (80 ml ), thiophene-2-carbonyl chloride (2.93 g, 20 mmol) was added dropwise at room temperature; the reaction mixture was then heated under a reflux for 15 min to give thiophene-2-carbonyl isothiocyanate in situ as a yellow suspension. The heating was stopped and 2-imidazolidinethione (2.04 g, 20 mmol) was added. The mixture was then heated under reflux for an additional 4 hours before being allowed to cool followed by stirring at room temperature overnight (15 hours). 50 ml of water was added and the mixture was further stirred at room temperature for a few minutes. The resulting precipitate was collected by filtration and washed with water, water/methanol (1:1) and methanol to give the compound ARE111 (2.865 g, yield=53%)
Name
potassium thiocyanate
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[K+].[S:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[C:10](Cl)=[O:11]>CC(C)=O>[S:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[C:10]([N:3]=[C:2]=[S:1])=[O:11] |f:0.1|

Inputs

Step One
Name
potassium thiocyanate
Quantity
2.14 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
2.93 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was then heated under
TEMPERATURE
Type
TEMPERATURE
Details
a reflux for 15 min
Duration
15 min

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C(=O)N=C=S
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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